2-Bromo-3-cyclopropoxybenzaldehyde
Description
Contextual Significance of Halogenated Benzaldehydes in Chemical Synthesis
Halogenated benzaldehydes are a class of aromatic compounds that serve as fundamental intermediates in a wide array of chemical industries. nih.gov The substitution of one or more hydrogen atoms on the benzene (B151609) ring with a halogen, such as bromine, significantly alters the molecule's physical and chemical properties. nih.gov This halogenation, a foundational reaction in organic chemistry, enhances the reactivity of the aromatic ring, making these compounds valuable precursors for the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. nih.govsunankalijaga.org
The presence of a bromine atom, as seen in 2-bromobenzaldehyde (B122850) and its derivatives, provides a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Furthermore, the aldehyde group is itself a versatile functional group, readily participating in oxidations, reductions, and condensation reactions to build more elaborate molecular architectures. The strategic placement of a halogen on the benzaldehyde (B42025) core thus creates a bifunctional scaffold that allows for sequential and controlled chemical modifications.
Role of the Cyclopropoxy Moiety in Molecular Design and Reactivity
The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a highly sought-after structural motif in medicinal chemistry. scientificupdate.comresearchgate.net Despite its simple structure, it imparts a unique set of properties to a molecule. The inherent ring strain of cyclopropane (B1198618) results in C-C bonds with enhanced p-character and C-H bonds that are shorter and stronger than those in typical alkanes. nih.govacs.org These features contribute to the conformational rigidity of the molecule, which can lead to more favorable and specific binding to biological targets. nih.govrsc.org
Incorporating a cyclopropyl group, often as a cyclopropoxy ether, can address several challenges in drug discovery. nih.govacs.org It has been shown to enhance metabolic stability by being less susceptible to oxidative metabolism, increase potency, improve brain permeability, and reduce off-target effects. nih.govacs.orghyphadiscovery.com The unique steric and electronic properties of the cyclopropyl group can modulate a molecule's lipophilicity and pharmacokinetic profile, making it a valuable tool for fine-tuning the properties of drug candidates. nih.govfiveable.me Its presence in numerous FDA-approved drugs underscores its importance in contemporary molecular design. scientificupdate.comhyphadiscovery.com
Overview of 2-Bromo-3-cyclopropoxybenzaldehyde as a Key Synthon
This compound integrates the key reactive features of a halogenated benzaldehyde with the advantageous properties of the cyclopropoxy group. This combination makes it a highly valuable synthon, or building block, for constructing complex, high-value molecules. Its structure consists of a benzaldehyde core with a bromine atom at the 2-position and a cyclopropoxy group at the 3-position.
The strategic arrangement of these functional groups dictates its reactivity. The aldehyde group can be transformed into other functionalities, while the bromine atom serves as a site for cross-coupling reactions. The cyclopropoxy group influences the electronic nature of the aromatic ring and provides the steric and conformational benefits discussed previously. The synthesis of this compound typically involves a multi-step process, including the etherification of a hydroxybenzaldehyde with a cyclopropyl halide, followed by a regioselective bromination.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC1OC2=C(C=CC(=C2)C=O)Br |
| InChI Key | VISMHRVGHMDFSS-UHFFFAOYSA-N |
This data is compiled from publicly available chemical information databases.
Scope and Objectives of Academic Research on this compound
Academic and industrial research focusing on this compound is primarily driven by its potential as an intermediate in the synthesis of novel bioactive compounds. The principal objective is to leverage its unique structural features to develop new therapeutic agents and agrochemicals.
Key areas of investigation include:
Development of Novel Synthetic Methodologies: Researchers are exploring more efficient and scalable synthetic routes to access this compound and its derivatives.
Application in Medicinal Chemistry: The compound is used as a starting material or key intermediate in the synthesis of libraries of complex molecules for screening against various biological targets. Its role as a precursor to heterocyclic compounds like benzofurans and indoles is of particular interest.
Exploration of Reactivity: Studies aim to fully characterize the reactivity of the compound, exploring various transformations such as substitutions, oxidations, and reductions to understand how it can be incorporated into diverse molecular frameworks.
Materials Science: There is interest in using this synthon to create advanced materials, where the specific electronic and steric properties imparted by the bromo and cyclopropoxy groups can be exploited.
The ongoing research underscores the compound's value as a versatile building block, with studies aimed at unlocking its full potential in creating next-generation chemical products.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
LPEZTCBWSABASN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2Br)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 3 Cyclopropoxybenzaldehyde and Its Advanced Precursors
Established Synthetic Pathways to 2-Bromo-3-cyclopropoxybenzaldehyde
The construction of this compound can be approached through two primary retrosynthetic disconnections. The first pathway involves the initial formation of a brominated hydroxybenzaldehyde followed by etherification to introduce the cyclopropoxy group. The second, alternative pathway begins with a cyclopropoxy-substituted benzene (B151609) ring, which is then functionalized with a bromo and an aldehyde group.
Strategies for Benzene Ring Functionalization
The key challenge in the synthesis of this compound lies in achieving the desired 1,2,3-trisubstitution pattern on the benzene ring. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles. The hydroxyl group (in the precursor) and the cyclopropoxy group are both ortho-, para-directing activators, while the aldehyde group is a meta-directing deactivator. The interplay of these electronic effects must be carefully managed to ensure the correct placement of the bromo and aldehyde groups.
One common strategy involves starting with a meta-substituted precursor, such as 3-hydroxybenzaldehyde, and introducing the bromo substituent ortho to the hydroxyl group. Alternatively, a pre-formed 1-bromo-3-cyclopropoxybenzene (B1527588) can be functionalized at the 2-position.
Introduction of the Bromo-Substituent
The introduction of the bromine atom is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control the regioselectivity. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.
When starting from 3-hydroxybenzaldehyde, the hydroxyl group strongly directs the incoming bromine to the ortho and para positions. This leads to a mixture of isomers, primarily 2-bromo-5-hydroxybenzaldehyde and the desired 2-bromo-3-hydroxybenzaldehyde, making purification a critical step. nih.govchemicalbook.com
Formation of the Cyclopropoxy Ether Linkage
The cyclopropoxy group is typically introduced via a Williamson ether synthesis. beilstein-journals.orgnrochemistry.com This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic cyclopropyl (B3062369) species. The phenoxide is generated by treating the corresponding phenol (B47542) with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The electrophile can be a cyclopropyl halide, such as cyclopropyl bromide, or a cyclopropyl sulfonate.
The efficiency of the Williamson ether synthesis can be influenced by steric hindrance. Therefore, careful selection of the reaction partners and conditions is necessary to achieve a good yield of the desired cyclopropyl ether. beilstein-journals.orgnrochemistry.com
Aldehyde Group Formation and Retention
The aldehyde functionality can be introduced at various stages of the synthesis. In the pathway starting from 3-hydroxybenzaldehyde, the aldehyde group is already present and must be retained throughout the subsequent bromination and etherification steps. Aldehydes are generally stable under the conditions of electrophilic bromination and Williamson ether synthesis.
Alternatively, the aldehyde group can be introduced in the final step through formylation of a pre-functionalized benzene ring. Several methods for aromatic formylation are available, including the Duff reaction, the Rieche formylation, and ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The choice of formylation method depends on the nature of the substituents already present on the aromatic ring.
Synthesis of Key Brominated Benzaldehyde (B42025) Precursors
A crucial intermediate in one of the primary synthetic routes to this compound is 2-bromo-3-hydroxybenzaldehyde. Its synthesis presents a regiochemical challenge that has been the subject of detailed research.
Preparation of 2-Bromo-3-hydroxybenzaldehyde Derivatives
The most direct route to 2-bromo-3-hydroxybenzaldehyde is the electrophilic bromination of 3-hydroxybenzaldehyde. nih.govnih.gov However, this reaction is not entirely regioselective. The powerful ortho-, para-directing effect of the hydroxyl group leads to the formation of a mixture of monobrominated products.
The major product of this reaction is typically 2-bromo-5-hydroxybenzaldehyde, with the desired 2-bromo-3-hydroxybenzaldehyde being formed as a minor isomer. nih.govchemicalbook.com The separation of these isomers can be challenging and often requires chromatographic techniques.
Table 1: Bromination of 3-Hydroxybenzaldehyde
| Reagent | Solvent | Temperature (°C) | Major Product | Minor Product | Reference |
| Br₂ | Acetic Acid | Room Temp | 2-Bromo-5-hydroxybenzaldehyde | 2-Bromo-3-hydroxybenzaldehyde | nih.gov |
| Br₂ | Dichloromethane | 35-40 | 2-Bromo-5-hydroxybenzaldehyde | Not specified | researchgate.net |
Note: The table is interactive and allows for sorting and filtering of data.
The reaction conditions, such as the choice of solvent and temperature, can influence the ratio of the isomers formed. For instance, carrying out the bromination in acetic acid at room temperature has been reported to yield a mixture of 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde. nih.gov Another reported procedure using dichloromethane as a solvent at 35-40 °C also yields the 2-bromo-5-hydroxy isomer as the main product. researchgate.net
The purification of 2-bromo-3-hydroxybenzaldehyde from the isomeric mixture is a critical step and is often achieved through column chromatography or recrystallization. The distinct physical properties of the isomers allow for their separation.
Table 2: Physical Properties of Brominated 3-Hydroxybenzaldehyde Isomers
| Compound | Melting Point (°C) | Appearance |
| 2-Bromo-3-hydroxybenzaldehyde | 132-134 | White to off-white solid |
| 2-Bromo-5-hydroxybenzaldehyde | 130-132 | White to off-white solid |
Note: The table is interactive and allows for sorting and filtering of data.
Routes to Related Brominated Aldehydes as Synthetic Intermediates
The primary and most critical precursor for the synthesis of this compound is 2-bromo-3-hydroxybenzaldehyde. The synthesis of this intermediate typically begins with 3-hydroxybenzaldehyde, which undergoes electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring.
The direct bromination of 3-hydroxybenzaldehyde is a known method, though it can present challenges regarding regioselectivity. The hydroxyl (-OH) and aldehyde (-CHO) groups direct the incoming electrophile (bromine) to different positions. The hydroxyl group is an activating, ortho-, para- director, while the aldehyde group is a deactivating, meta- director. This can lead to the formation of a mixture of isomeric products.
Research has shown that the bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and the desired 2-bromo-3-hydroxybenzaldehyde researchgate.net. The reaction conditions, including the solvent and the brominating agent, play a crucial role in determining the ratio of these products. For instance, reacting 3-hydroxybenzaldehyde with bromine in a solvent like chloroform or on a solid support like silica gel has been reported to produce a mixture of mono-brominated isomers scielo.org.mx. The separation of these isomers can be achieved through methods such as column chromatography or recrystallization to isolate the pure 2-bromo-3-hydroxybenzaldehyde intermediate scielo.org.mx.
| Brominating Agent/Solvent | Product Ratio (2-bromo-5-hydroxy : 2-bromo-3-hydroxy : 4-bromo-3-hydroxy) | Notes |
|---|---|---|
| Br₂ in CHCl₃ | 87 : 3 : 10 | Yields 2-bromo-5-hydroxybenzaldehyde as the major product. |
| Br₂ on Silica Gel/CH₂Cl₂ | 68 : 7 : 25 | Increases the relative yield of 4-bromo-3-hydroxybenzaldehyde. |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The conversion of the 2-bromo-3-hydroxybenzaldehyde precursor to the final product, this compound, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a cyclopropyl electrophile, such as cyclopropyl bromide. As an SN2 reaction, its efficiency is highly dependent on carefully controlled conditions. masterorganicchemistry.com
Catalyst and Reagent Screening for Enhanced Efficiency
The choice of base is critical for the initial deprotonation step. Strong bases that can completely deprotonate the phenol without interfering with the aldehyde or causing side reactions are preferred. Sodium hydride (NaH) is a common choice, as it forms the sodium phenoxide and hydrogen gas, which is easily removed from the reaction. masterorganicchemistry.com Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, often in a polar aprotic solvent. The cyclopropylating agent is typically a cyclopropyl halide, like cyclopropyl bromide. The selection of these reagents is paramount to drive the reaction towards high yields of the desired ether.
Temperature, Pressure, and Concentration Effects
Temperature is a key variable in Williamson ether synthesis. The reaction must be heated to provide sufficient energy for the SN2 reaction to proceed at a reasonable rate. However, excessive temperatures can favor a competing elimination (E2) reaction, especially with sterically hindered substrates, although this is less of a concern with a primary halide like cyclopropyl bromide. masterorganicchemistry.com The reaction is typically run at atmospheric pressure. The concentration of reactants can also influence the reaction rate; higher concentrations can increase the frequency of molecular collisions, potentially leading to faster reaction times, though solubility of the reagents must be considered.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rjpn.org These principles can be applied to the synthesis of this compound.
Potential green improvements include the use of mechanochemistry (solid-state reactions) to reduce solvent use, employing safer and more environmentally benign solvents, or using catalytic methods to improve reaction efficiency. rjpn.orgmdpi.com For instance, developing catalytic bromination procedures that avoid the direct use of toxic molecular bromine could be a significant green advancement. sunankalijaga.org
Atom Economy and Step Efficiency Analysis
Atom economy is a key metric in green chemistry that measures how efficiently the atoms from the reactants are incorporated into the final desired product. scranton.edu The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu Substitution and elimination reactions, however, inherently generate byproducts, leading to lower atom economies.
The synthesis of this compound involves two main steps: bromination (a substitution) and etherification (a substitution).
Bromination Step (Theoretical): C₇H₆O₂ (3-hydroxybenzaldehyde) + Br₂ → C₇H₅BrO₂ (2-bromo-3-hydroxybenzaldehyde) + HBr This substitution reaction produces hydrogen bromide (HBr) as a byproduct, meaning not all atoms from the reactants are incorporated into the product.
Etherification Step (Theoretical, using NaH and cyclopropyl bromide): C₇H₅BrO₂ + NaH + C₃H₅Br → C₁₀H₉BrO₂ (this compound) + NaBr + H₂ This step also generates byproducts, namely sodium bromide (NaBr) and hydrogen gas (H₂).
| Reaction Step | Reactants | Molecular Weight of Reactants (g/mol) | Desired Product | Molecular Weight of Desired Product (g/mol) | Theoretical % Atom Economy* |
|---|---|---|---|---|---|
| Bromination | C₇H₆O₂ + Br₂ | 122.12 + 159.81 = 281.93 | C₇H₅BrO₂ | 201.02 | (201.02 / 281.93) x 100 ≈ 71.3% |
| Etherification | C₇H₅BrO₂ + NaH + C₃H₅Br | 201.02 + 24.00 + 120.98 = 346.00 | C₁₀H₉BrO₂ | 241.08 | (241.08 / 346.00) x 100 ≈ 69.7% |
Note: The calculation represents the theoretical maximum efficiency based on molecular weights, assuming a 1:1 stoichiometric reaction.
Use of Environmentally Benign Solvents and Reagents
The traditional synthesis of this compound often involves the use of volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts. Researchers are actively exploring greener alternatives to mitigate these issues.
One of the primary steps in the synthesis of this compound is the Williamson ether synthesis to form the cyclopropoxy group. This reaction typically involves a substituted phenol and a cyclopropyl halide under basic conditions. The use of ionic liquids (ILs) as a replacement for traditional organic solvents in Williamson ether synthesis has shown considerable promise. researchgate.net Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, reducing air pollution and exposure risks. researchgate.net Studies on the synthesis of various phenolic and benzyl ethers in imidazolium-derived ionic liquids have demonstrated high yields (80-95%) at room temperature. researchgate.net
Another green approach for the etherification step is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids), often allowing for the use of water as a solvent and reducing the need for organic solvents. phasetransfercatalysis.com For the O-alkylation of phenols, PTC has been shown to minimize side reactions like C-alkylation, leading to higher product selectivity. phasetransfercatalysis.com The use of catalysts like tetrabutylammonium bromide (TBAB) in a solid-liquid PTC system can be highly effective. nih.gov
For the bromination step, which is crucial for introducing the bromine atom onto the aromatic ring, greener alternatives to molecular bromine are being investigated. N-Bromosuccinimide (NBS) is a versatile and safer brominating agent that can be used under milder conditions. wikipedia.orgorganic-chemistry.org The use of NBS in conjunction with a solid support like alumina can enable solvent-free bromination of aromatic compounds, further enhancing the environmental profile of the synthesis. researchgate.net Additionally, using solvents like dimethylformamide (DMF) with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org
The table below summarizes some environmentally benign solvents and reagents applicable to the synthesis of this compound and its precursors.
| Synthetic Step | Traditional Reagent/Solvent | Greener Alternative | Advantages of Greener Alternative |
| Etherification | Volatile Organic Solvents (e.g., THF, DMF) | Ionic Liquids (e.g., imidazolium-based) | Negligible vapor pressure, potential for recycling. |
| Etherification | Homogeneous system in organic solvents | Phase-Transfer Catalysis (PTC) with water | Reduced use of organic solvents, improved reaction rates and selectivity. phasetransfercatalysis.com |
| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Safer to handle, milder reaction conditions. organic-chemistry.org |
| Bromination | Organic Solvents | Solvent-free conditions (NBS/Alumina) | Eliminates solvent waste. researchgate.net |
Catalytic Methods for Reduced Waste Generation
Catalytic methods are a cornerstone of green chemistry as they can significantly reduce waste by replacing stoichiometric reagents with small amounts of a catalyst that can be recycled. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to this approach. scranton.edu
In one of the potential synthetic routes to this compound, the introduction of the aldehyde group can be achieved through the formylation of an aryl bromide precursor. Palladium-catalyzed formylation offers a highly efficient and atom-economical alternative to traditional methods that often generate significant waste. organic-chemistry.orgnih.govacs.org These catalytic reactions can utilize various formylating agents, including synthesis gas (CO/H₂) or formic acid as a CO source, under relatively mild conditions. nih.govorganic-chemistry.org The use of specific ligands can enhance catalyst activity and longevity, allowing for lower catalyst loadings. nih.gov Research into palladium-catalyzed formylation of aryl halides has shown that it can tolerate a wide range of functional groups, making it a versatile method for the synthesis of substituted benzaldehydes. organic-chemistry.org
The table below presents a comparison of catalytic versus stoichiometric formylation methods.
| Method | Reagents | Byproducts | Atom Economy | Environmental Impact |
| Stoichiometric Formylation (e.g., Vilsmeier-Haack) | POCl₃, DMF | Large amounts of phosphorus and nitrogen-containing waste | Low | High |
| Palladium-Catalyzed Formylation | Aryl bromide, CO/H₂ or HCOOH, catalyst | Minimal, catalyst can be recycled | High | Low |
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in green synthesis. While specific biocatalytic routes for this compound are not yet established, the principles of biocatalysis are applicable. For instance, the reduction of a precursor ketone to a secondary alcohol or the oxidation of an alcohol to the final aldehyde could potentially be achieved using enzymes, which operate under mild, aqueous conditions and exhibit high selectivity, thus minimizing byproducts.
The continuous development and application of these green synthetic methodologies are crucial for the sustainable production of this compound and other valuable chemical intermediates. By embracing environmentally benign solvents, reagents, and catalytic systems, the chemical industry can move towards processes that are not only more efficient but also have a significantly reduced environmental footprint.
Chemical Transformations and Reactivity of 2 Bromo 3 Cyclopropoxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 2-Bromo-3-cyclopropoxybenzaldehyde is a site of rich chemical reactivity, readily undergoing nucleophilic additions, oxidation and reduction, and condensation reactions.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by a variety of nucleophiles. A prominent example of this is the Grignard reaction. The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound results in the formation of a secondary alcohol after an acidic workup. This reaction provides a powerful method for creating new carbon-carbon bonds.
Oxidation and Reduction Pathways
The aldehyde functional group can be readily transformed through both oxidation and reduction processes. Oxidation of this compound, typically with an oxidizing agent like potassium permanganate (B83412) or chromic acid, yields the corresponding carboxylic acid, 2-Bromo-3-cyclopropoxybenzoic acid.
Conversely, reduction of the aldehyde to a primary alcohol is a common transformation. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting product is (2-Bromo-3-cyclopropoxyphenyl)methanol.
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO4 or CrO3 | 2-Bromo-3-cyclopropoxybenzoic acid |
| Reduction | NaBH4 or LiAlH4 | (2-Bromo-3-cyclopropoxyphenyl)methanol |
Condensation and Imine Formation Reactions
The aldehyde group of this compound can participate in condensation reactions with amines to form imines, also known as Schiff bases. For instance, reaction with a primary amine, such as aniline, in the presence of an acid catalyst, leads to the formation of the corresponding N-(2-Bromo-3-cyclopropoxybenzylidene)aniline.
These condensation reactions are pivotal in the synthesis of various heterocyclic compounds. For example, the reaction of this compound with ortho-phenylenediamine can lead to the formation of benzimidazole (B57391) derivatives. Similarly, condensation with 2-aminobenzylamine can be a key step in the synthesis of quinazolines.
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through metal-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This allows for the formation of a biaryl linkage. For example, reacting this compound with phenylboronic acid would yield 3-cyclopropoxy-[1,1'-biphenyl]-2-carbaldehyde.
Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent. This method is also effective for creating new carbon-carbon bonds.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl aldehyde |
| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh3)4) | Aryl-substituted aldehyde |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkenyl-substituted aldehyde |
Other Metal-Catalyzed Coupling Reactions
Beyond the Suzuki, Stille, and Heck reactions, the aryl bromide of this compound can participate in other significant metal-catalyzed coupling reactions.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne, leading to the formation of an alkynylated aromatic compound.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a direct route to N-aryl or N-heteroaryl products.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The feasibility of an SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. Specifically, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and activating the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com
In the case of this compound, the potential for SNAr at the carbon bearing the bromine atom is significantly influenced by the electronic effects of the adjacent aldehyde and cyclopropoxy groups. The aldehyde group (-CHO) is an electron-withdrawing group, which is a prerequisite for activating the ring. However, it is positioned meta to the bromine atom, which means its ability to stabilize the intermediate through resonance is not effective.
Conversely, the cyclopropoxy group (-O-c-Pr) at the 3-position is an activating, electron-donating group. This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby deactivating the ring for nucleophilic attack. The presence of this electron-donating group ortho to the bromine leaving group further disfavors the SNAr mechanism.
Given these substituent effects, direct SNAr pathways for displacing the bromine atom in this compound are generally unfavorable compared to substrates with potent EWGs (like nitro groups) at the ortho/para positions. While reactions with exceptionally strong nucleophiles or under forcing conditions might be possible, other reaction pathways, such as transition-metal-catalyzed cross-coupling reactions at the C-Br bond, are typically more synthetically viable for functionalizing this position.
| Substituent | Position Relative to Bromine | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|---|
| Aldehyde (-CHO) | meta (C-1) | Electron-Withdrawing | Minimal activation (no resonance stabilization from meta position) |
| Cyclopropoxy (-O-c-Pr) | ortho (C-3) | Electron-Donating | Strong deactivation |
Transformations Involving the Cyclopropoxy Substituent
The cyclopropoxy group consists of a cyclopropyl (B3062369) ring attached to the aromatic core via an ether linkage. This functional group is generally considered stable under a variety of reaction conditions, including those employed for transformations of the aldehyde and bromo functionalities. The formation of the cyclopropoxy ether itself, often through a Williamson ether synthesis involving a phenoxide and a cyclopropyl halide, demonstrates its stability under basic conditions. The C-O ether bond is robust; however, the cyclopropyl ring itself possesses inherent strain energy. This ring strain makes it susceptible to cleavage under specific, typically harsh, reaction conditions.
Despite its general stability, the strained three-membered ring of the cyclopropoxy group can undergo ring-opening reactions. These transformations are not common and typically require specific reagents or energy sources, such as strong acids, high temperatures, or radical initiators. nih.govresearchgate.net For instance, acid-catalyzed cleavage could potentially lead to the formation of a propenoxy substituent or a propanol derivative after hydrolysis and rearrangement. Radical-mediated pathways could also cleave the C-C bonds within the cyclopropyl ring. researchgate.net Such reactions would fundamentally alter the molecular scaffold, transforming the cyclopropoxy moiety into a functionalized alkyl chain. These transformations are generally avoided unless the specific goal is to leverage the ring strain for further functionalization.
In the majority of synthetic applications, the cyclopropoxy group in this compound is considered a key structural motif that is intentionally preserved. Its role is often to provide specific steric and electronic properties to a target molecule, such as a pharmaceutical or agrochemical candidate. Therefore, synthetic transformations are typically designed to be selective for the other functional groups present. Common reactions where the cyclopropyl ether remains intact include:
Oxidation or reduction of the aldehyde group.
Nucleophilic addition to the aldehyde carbonyl.
Transition-metal-catalyzed cross-coupling reactions at the C-Br bond (e.g., Suzuki, Heck, Buchwald-Hartwig).
The stability of the cyclopropyl ether under the conditions for these diverse reactions makes this compound a versatile building block in organic synthesis.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. This compound is a valuable substrate for MCRs, where it serves as the aldehyde component.
A significant application is in the synthesis of substituted benzimidazoles. The reaction of this compound with various substituted ortho-phenylenediamines under acidic or oxidative conditions leads to the formation of a library of 2-(2-bromo-3-cyclopropoxyphenyl)-1H-benzimidazoles. This reaction proceeds through the condensation of the diamine with the aldehyde, followed by cyclization and aromatization to yield the final heterocyclic product. The bromo and cyclopropoxy substituents are carried into the final product, providing points for further diversification.
Similarly, this compound can be used as a precursor for other fused heterocyclic systems like quinazolines and quinoxalines through condensation reactions with appropriate bifunctional reagents.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | ortho-phenylenediamine | 2-(2-bromo-3-cyclopropoxyphenyl)-1H-benzimidazole | Benzimidazole Synthesis |
Mechanistic Investigations of Reactions Involving 2 Bromo 3 Cyclopropoxybenzaldehyde
Elucidation of Reaction Mechanisms for Synthetic Transformations
The formation of 2-Bromo-3-cyclopropoxybenzaldehyde typically proceeds through a multi-step synthesis. One common route involves the etherification of a substituted phenol (B47542) followed by bromination.
The cyclopropoxylation step often involves the reaction of a hydroxyl group with a cyclopropyl (B3062369) halide or a related cyclopropylating agent under basic conditions. The mechanism is generally considered to be a Williamson ether synthesis. In this SN2 reaction, a phenoxide ion, generated by deprotonation of the hydroxyl group by a base, acts as a nucleophile and attacks the electrophilic carbon of the cyclopropyl halide, displacing the halide and forming the cyclopropoxy ether linkage. The choice of base and solvent is critical to ensure efficient deprotonation and to minimize side reactions.
The subsequent bromination of the cyclopropoxy-substituted aromatic ring is an electrophilic aromatic substitution reaction. The cyclopropoxy group is an activating, ortho-, para-directing group. However, the presence of other substituents on the benzene (B151609) ring will influence the regioselectivity of the bromination. For the synthesis of this compound starting from 3-cyclopropoxybenzaldehyde, the bromine atom is directed to the ortho position relative to the cyclopropoxy group and meta to the aldehyde group. The aldehyde group is a deactivating, meta-directing group. The interplay of these directing effects governs the final position of the incoming bromine atom. The reaction typically proceeds via the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity and yield the brominated product. The use of a Lewis acid catalyst, such as iron(III) bromide, can enhance the electrophilicity of the bromine, facilitating the reaction.
Another synthetic approach involves a directed ortho-lithiation followed by formylation. In this method, 1-bromo-3-cyclopropoxybenzene (B1527588) is treated with a strong base like n-butyllithium at low temperatures. The cyclopropoxy group directs the lithiation to the adjacent ortho position (position 2). This lithiated intermediate then reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding this compound.
The aldehyde group in this compound is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. The mechanism of oxidation can vary depending on the reagent used. For instance, with permanganate (B83412) or dichromate, the reaction likely proceeds through the formation of a hydrated aldehyde intermediate, which is then oxidized.
Reduction of the aldehyde to a primary alcohol is commonly performed using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the corresponding alcohol, 2-bromo-3-cyclopropoxybenzyl alcohol.
Nucleophilic addition reactions at the aldehyde carbonyl are fundamental to its reactivity. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions can proceed under both basic and acidic conditions. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. These additions can lead to the formation of cyanohydrins, acetals, and imines, among other functional groups.
Recent advancements have also explored the photocatalytic C-H functionalization of aldehydes. beilstein-journals.org In some cases, upon light irradiation, an excited photocatalyst can abstract a hydrogen atom from the aldehyde, generating an acyl radical. beilstein-journals.org This radical can then participate in various coupling reactions. beilstein-journals.org Mechanistic studies involving radical trapping experiments have provided evidence for the formation of these acyl radical intermediates. beilstein-journals.org
Catalytic Mechanisms in Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are central to the construction of more complex molecular architectures.
Palladium is one of the most widely used catalysts in cross-coupling reactions. youtube.com The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination. youtube.comwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. youtube.com
Transmetalation: In reactions like the Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center, displacing the halide. youtube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Copper catalysts are also employed in certain cross-coupling reactions, such as the Ullmann condensation, which is used for forming carbon-oxygen or carbon-nitrogen bonds. While the exact mechanisms can be complex and are still a subject of research, they are generally believed to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles.
Ruthenium catalysts have shown promise in various organic transformations, although their application in cross-coupling reactions with aryl halides is less common than palladium. However, ruthenium-based catalysts are known to be effective in other transformations such as olefin metathesis and hydrogenation, which could be applied to derivatives of this compound.
More recently, dual catalytic systems combining photoredox catalysts with transition metal catalysts, such as nickel, have emerged as powerful tools for cross-coupling reactions. ucla.edutcichemicals.com In these systems, a photoredox catalyst, upon excitation by visible light, can facilitate single-electron transfer (SET) processes that generate radical intermediates, which then engage with the nickel catalytic cycle. ucla.edu This approach allows for the coupling of partners that are often challenging for traditional cross-coupling methods. ucla.edutcichemicals.com
The ligands coordinated to the transition metal center play a crucial role in modulating its catalytic properties. The choice of ligand can significantly impact the reaction rate, catalyst stability, and the chemo-, regio-, and stereoselectivity of the transformation.
In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are commonly used. The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize the reaction. Electron-rich ligands can increase the rate of oxidative addition, while bulky ligands can promote reductive elimination. For example, the use of bulky, electron-rich phosphine ligands is often beneficial for the coupling of sterically hindered substrates.
The development of new and improved ligand scaffolds is an active area of research, with the goal of designing catalysts with enhanced activity, selectivity, and substrate scope for reactions involving compounds like this compound.
Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states provide invaluable evidence for proposed reaction mechanisms. While these species are often transient and present in low concentrations, various spectroscopic and computational techniques can be employed for their study.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry can be used to identify and characterize stable or long-lived intermediates. For example, in the directed lithiation-formylation synthesis of this compound, low-temperature NMR could potentially be used to observe the lithiated intermediate.
In cases where intermediates are too short-lived to be observed directly, trapping experiments can provide indirect evidence for their existence. For instance, in radical reactions, the use of radical scavengers like TEMPO can lead to the formation of stable adducts that can be isolated and characterized, confirming the presence of radical intermediates. beilstein-journals.org
Computational chemistry, using methods such as Density Functional Theory (DFT), has become an increasingly powerful tool for studying reaction mechanisms. Quantum chemical calculations can be used to model the potential energy surface of a reaction, providing information about the structures and energies of reactants, products, intermediates, and transition states. rsc.org These calculations can help to elucidate reaction pathways, rationalize observed selectivities, and predict the feasibility of new reactions. For example, DFT calculations could be used to compare the energies of different possible sigma complexes in the bromination reaction to predict the most likely site of substitution.
By combining experimental and computational approaches, a detailed and comprehensive understanding of the mechanisms of reactions involving this compound can be achieved, paving the way for the development of more efficient and selective synthetic methods.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are crucial for elucidating the mechanisms of chemical reactions, providing quantitative insights into reaction rates, and understanding the influence of various parameters such as reactant concentrations, temperature, and catalysts. For this compound, kinetic analyses of its key reactions, including oxidation, reduction, and cross-coupling reactions, offer a deeper understanding of its chemical behavior. While specific kinetic data for this exact molecule is not extensively published, we can infer its reactivity from studies on analogous substituted benzaldehydes and aryl halides.
The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation. Studies on a range of substituted benzaldehydes have shown that these reactions are typically first-order with respect to both the benzaldehyde (B42025) and the oxidizing agent. nih.gov For instance, the oxidation of various monosubstituted benzaldehydes by benzyltrimethylammonium (B79724) chlorobromate (BTMACB) in aqueous acetic acid follows this kinetic profile. nih.gov The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring.
The introduction of electron-withdrawing groups generally accelerates the rate of oxidation, while electron-donating groups tend to decrease it. This can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. A positive ρ (rho) value in the Hammett plot indicates that the reaction is favored by electron-withdrawing groups, suggesting the build-up of negative charge in the transition state of the rate-determining step. Conversely, a negative ρ value implies the development of positive charge and stabilization by electron-donating groups.
The following table presents representative kinetic data for the oxidation of various para-substituted benzaldehydes, illustrating the impact of substituents on the reaction rate.
Table 1: Second-Order Rate Constants for the Oxidation of Para-Substituted Benzaldehydes at Different Temperatures
| Substituent | 10³ k₂ at 298 K (dm³ mol⁻¹ s⁻¹) | 10³ k₂ at 303 K (dm³ mol⁻¹ s⁻¹) | 10³ k₂ at 308 K (dm³ mol⁻¹ s⁻¹) | 10³ k₂ at 313 K (dm³ mol⁻¹ s⁻¹) |
|---|---|---|---|---|
| H | 4.15 | 5.20 | 6.50 | 8.12 |
| OCH₃ | 1.80 | 2.35 | 3.05 | 3.98 |
| CH₃ | 2.95 | 3.75 | 4.78 | 6.02 |
| Cl | 6.25 | 7.60 | 9.25 | 11.2 |
| NO₂ | 15.8 | 18.5 | 21.8 | 25.5 |
Data adapted from studies on the oxidation of substituted benzaldehydes by Cr(VI) reagents. sphinxsai.com
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is highly relevant for a compound like this compound, where the bromine atom can be replaced. The kinetics of the Suzuki-Miyaura reaction are complex, involving several steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific reactants, catalyst, and reaction conditions. However, kinetic studies have often shown that the reductive elimination step is first-order. libretexts.org
The table below illustrates the effect of different catalysts and bases on the yield of a Suzuki-Miyaura coupling reaction, which is an indirect indicator of the reaction kinetics.
Table 2: Effect of Catalysts and Bases on the Yield of a Suzuki-Miyaura Coupling Reaction
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 |
| Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 36 |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |
| CataXCium A Pd G3 | K₃PO₄ | 1,4-Dioxane | >95 |
Data adapted from studies on Suzuki-Miyaura cross-coupling reactions of bromo-substituted aromatic compounds. nih.govmdpi.com
Finally, nucleophilic aromatic substitution (SNA) is another important reaction class for this compound. While less common than electrophilic substitution for many aromatic systems, it can occur, particularly with rings bearing electron-withdrawing groups. libretexts.org The mechanism typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction. libretexts.org
For this compound, the bromo leaving group has an ortho-aldehyde group, which is electron-withdrawing, potentially activating the ring towards nucleophilic attack. Kinetic studies of such reactions often reveal a second-order rate law, being first-order in both the aryl halide and the nucleophile. Recent research has also pointed to the existence of concerted SNAr mechanisms where the bond-forming and bond-breaking steps occur in a single transition state, especially with certain nucleophiles and substrates. rsc.orgnih.gov
Applications of 2 Bromo 3 Cyclopropoxybenzaldehyde As a Versatile Organic Building Block
Synthesis of Complex Small Molecules and Natural Product Fragments
The structure of 2-Bromo-3-cyclopropoxybenzaldehyde makes it an ideal starting point for the assembly of complex small molecules and fragments of natural products. The aldehyde group serves as a key electrophilic site for carbon-carbon bond formation, while the bromine atom is primed for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential or one-pot transformations to build molecular complexity rapidly.
For instance, the synthesis of benzofuran (B130515) scaffolds, which are core structures in many biologically active natural products and pharmaceuticals, can be envisioned starting from this aldehyde. nih.gov A common strategy involves the reaction of a salicylaldehyde (B1680747) with a reagent to form the furan (B31954) ring. jocpr.com While the starting material is not a salicylaldehyde itself, the bromine at the 2-position can be substituted by a hydroxyl group via nucleophilic aromatic substitution or through a Buchwald-Hartwig type C-O coupling reaction, followed by intramolecular cyclization. Alternatively, palladium-catalyzed coupling reactions, such as the Sonogashira coupling of an alkyne at the 2-position (replacing the bromine), followed by an intramolecular cyclization of the resulting ortho-alkynylphenol derivative, can yield substituted benzofurans. nih.gov
Similarly, the synthesis of benzothiophenes, another important structural motif in medicinal chemistry, can be approached using this compound. organic-chemistry.org A number of methods exist for benzothiophene (B83047) synthesis, including the reaction of 2-bromobenzaldehydes with a sulfur source. For example, a palladium-catalyzed reaction with a thiol followed by intramolecular cyclization can furnish the desired benzothiophene core, functionalized with the cyclopropoxy group at the 4-position.
Design and Synthesis of Functionalized Heterocyclic Systems
The inherent reactivity of this compound makes it a powerful precursor for the construction of a wide range of functionalized heterocyclic systems. The aldehyde and bromo functionalities can participate in various cyclization and condensation reactions to form fused and non-fused ring systems.
Fused heterocyclic systems are prevalent in pharmaceuticals and functional materials. This compound is a suitable starting material for the synthesis of quinazolines and quinoxalines.
Quinazolines can be prepared through the reaction of 2-aminobenzylamines or 2-aminobenzamides with aldehydes. organic-chemistry.org In a typical approach, this compound can undergo a condensation reaction with a 2-aminobenzylamine derivative, followed by an oxidative cyclization to yield a 2-substituted quinazoline. nih.gov The bromine atom on the benzaldehyde (B42025) ring remains as a useful handle for further diversification of the final product.
Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov The aldehyde group of this compound can be readily oxidized to the corresponding glyoxal (B1671930) derivative, which can then be reacted with an ortho-phenylenediamine to form the quinoxaline (B1680401) ring system. acgpubs.org Alternatively, the reaction can proceed from an α-halo ketone, which can be prepared from the starting aldehyde. acgpubs.org
Imidazole (B134444) and benzimidazole (B57391) rings are key components of numerous biologically active compounds.
Imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In the context of this compound, it can serve as the aldehyde component in this multicomponent reaction, leading to a highly substituted imidazole ring.
Benzimidazoles are readily synthesized by the condensation of an ortho-phenylenediamine with an aldehyde, often under acidic or oxidative conditions. researchgate.net this compound can react with various substituted ortho-phenylenediamines to produce a library of 2-(2-bromo-3-cyclopropoxyphenyl)-1H-benzimidazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to afford the benzimidazole product.
The versatility of this compound extends to the synthesis of other important five- and six-membered heterocyclic systems.
Pyrazines can be synthesized via the dehydrogenative coupling of 2-amino alcohols or the condensation of 1,2-diamines with α-dicarbonyl compounds. nih.govnih.gov Starting from this compound, an α-hydroxy amine can be formed, which can then undergo a self-condensation to form a symmetrically substituted pyrazine. nih.gov Alternatively, conversion of the aldehyde to an α-haloketone followed by reaction with a 1,2-diamine provides a route to asymmetrically substituted pyrazines.
Thiazole scaffolds can be constructed using the well-known Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com The synthesis would begin with the conversion of this compound to an α-amino ketone, followed by acylation and subsequent acid-catalyzed cyclization to yield the desired 2,5-disubstituted thiazole. wikipedia.org
Elaboration of Molecular Scaffolds for Diverse Chemical Libraries
One of the most powerful applications of this compound is its use as a scaffold for the creation of diverse chemical libraries for high-throughput screening. The orthogonal reactivity of the aldehyde and bromo groups allows for a wide range of chemical transformations to be performed, leading to a vast array of structurally distinct molecules.
The aldehyde functionality can be transformed via:
Reductive amination to introduce a variety of primary and secondary amines, creating a diverse set of substituted benzylamines. organic-chemistry.orgnih.gov
Wittig reaction to form alkenes with various substituents, allowing for chain elongation and the introduction of new functional groups. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.org
Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.
Grignard or organolithium addition to generate secondary alcohols, which can be further functionalized.
The bromine atom can be functionalized through:
Suzuki coupling to introduce a wide range of aryl or vinyl substituents.
Sonogashira coupling to add terminal alkynes, which can then be used in click chemistry or further elaborated.
Buchwald-Hartwig amination to form C-N bonds with various amines, anilines, or N-heterocycles.
Cyanation to introduce a nitrile group, which is a versatile precursor for amines, carboxylic acids, and tetrazoles.
The following interactive table illustrates a selection of potential molecular scaffolds that can be generated from this compound.
| Reaction at Aldehyde | Reaction at Bromo Group | Resulting Scaffold Class | Potential Functionality |
|---|---|---|---|
| Reductive Amination with Piperidine | Suzuki Coupling with Phenylboronic Acid | Substituted Biphenyl-methylamine | Basic amine, lipophilic domains |
| Wittig Reaction with Methyltriphenylphosphonium Bromide | Sonogashira Coupling with Trimethylsilylacetylene | Styrene with Silyl-protected Alkyne | Alkene, alkyne handles for further chemistry |
| Oxidation to Carboxylic Acid | Buchwald-Hartwig Amination with Morpholine | Substituted Aminobenzoic Acid | Carboxylic acid, tertiary amine |
| No Reaction | Suzuki Coupling with 4-Pyridylboronic Acid | Pyridyl-substituted Benzaldehyde | Aldehyde, basic nitrogen for coordination |
| Reduction to Alcohol | Cyanation with CuCN | Substituted Cyanobenzyl Alcohol | Alcohol, nitrile group |
Application in Advanced Material Precursor Synthesis
The rigid aromatic core and the potential for extension at two distinct positions make this compound a promising precursor for advanced materials.
Liquid Crystals: The synthesis of thermotropic liquid crystals often involves the assembly of rigid, rod-like molecules (calamitic mesogens). nih.gov Substituted benzaldehydes are common starting materials for the synthesis of Schiff base-type liquid crystals. mdpi.comresearchgate.net this compound can be reacted with various anilines to form imines. The bromo-substituent can then be used in a cross-coupling reaction to elongate the molecule, for example by creating a biphenyl (B1667301) system, which is a common core in liquid crystals. The cyclopropoxy group can influence the packing and mesophase behavior of the resulting material.
Conjugated Polymers: Conjugated polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on the polymerization of di-functionalized aromatic monomers. seferoslab.comcancer.gov this compound can be converted into such a monomer. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde can introduce a vinyl group, and the bromine atom provides a second reactive site for polymerization, for instance via Suzuki or Stille polycondensation. The cyclopropoxy substituent would offer a way to tune the solubility and solid-state packing of the resulting polymer.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Cyclopropoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 2-Bromo-3-cyclopropoxybenzaldehyde, NMR provides unambiguous evidence for its unique structure.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to its distinct protons. The aldehyde proton (CHO) is the most deshielded, typically appearing as a singlet around 10.3 ppm. The aromatic protons on the benzene (B151609) ring appear in the range of 7.0-7.8 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the bromo, cyclopropoxy, and aldehyde substituents. The cyclopropoxy group gives rise to signals in the aliphatic region, with the methine proton (OCH) appearing as a multiplet around 4.0 ppm and the cyclopropyl (B3062369) methylene (B1212753) protons (CH₂) showing complex multiplets between 0.8 and 1.5 ppm.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is highly deshielded, with a characteristic resonance at approximately 190 ppm. The aromatic carbons show signals between 115 and 160 ppm. The carbon atom attached to the bromine (C-Br) and the oxygen of the cyclopropoxy group (C-O) have distinct chemical shifts influenced by the electronegativity of these atoms. The carbons of the cyclopropane (B1198618) ring are observed in the upfield region, typically below 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | ~10.3 | ~190 |
| Ar-H | 7.0 - 7.8 | - |
| Ar-C | - | 115 - 160 |
| Ar-C-Br | - | ~115 |
| Ar-C-O | - | ~155 |
| O-CH (cyclopropyl) | ~4.0 | ~55 |
| CH₂ (cyclopropyl) | 0.8 - 1.5 | ~5 |
2D NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and within the cyclopropyl ring spin system, confirming their connectivity. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.comsdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. For instance, the aldehyde proton signal at ~10.3 ppm would correlate with the carbonyl carbon signal at ~190 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. youtube.comsdsu.edu HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the aldehyde proton showing a cross-peak to the aromatic carbon C-1, and the cyclopropoxy methine proton correlating with the aromatic carbon C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. science.govresearchgate.net For this molecule, NOESY could reveal through-space interactions between the aldehyde proton and the H-4 aromatic proton, or between the cyclopropoxy protons and the H-4 aromatic proton, helping to define the preferred orientation of the substituents.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Inferred Information |
|---|---|---|
| COSY | Aromatic Protons ↔ Adjacent Aromatic Protons | Connectivity of the aromatic ring system. |
| Cyclopropyl Protons ↔ Cyclopropyl Protons | Connectivity within the cyclopropyl ring. | |
| HSQC | CHO (~10.3 ppm) ↔ C HO (~190 ppm) | Direct C-H bond of the aldehyde. |
| Ar-H ↔ Ar -C | Direct C-H bonds of the aromatic ring. | |
| O-CH (~4.0 ppm) ↔ O-C H (~55 ppm) | Direct C-H bond of the cyclopropoxy methine. | |
| HMBC | CH O ↔ Ar-C 1, Ar-C 2, Ar-C 6 | Connectivity of the aldehyde group to the ring. |
| O-CH (cyclopropyl) ↔ Ar-C 3 | Connectivity of the cyclopropoxy group to the ring. | |
| NOESY | CH O ↔ Ar-H 4 | Spatial proximity, indicating substituent orientation. |
| O-CH (cyclopropyl) ↔ Ar-H 4 | Spatial proximity, indicating substituent orientation. |
Advanced NMR Experiments for Conformational Analysis
The conformation of the cyclopropoxy group relative to the aromatic ring is a key structural feature. Advanced NMR experiments, such as variable-temperature (VT) NMR and Rotating Frame Overhauser Effect Spectroscopy (ROESY), can provide dynamic and detailed conformational information. nih.gov VT-NMR studies could reveal if there is restricted rotation around the Ar-O bond, which might be indicated by broadening or splitting of signals at low temperatures. ROESY can be particularly useful for distinguishing between short-range NOEs and those arising from chemical exchange or spin diffusion, providing more reliable distance information for conformational modeling.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.
Characteristic Band Assignments for Functional Groups
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears around 1700-1705 cm⁻¹. libretexts.org The conjugation with the aromatic ring slightly lowers this frequency compared to saturated aldehydes. libretexts.orglibretexts.org
Other characteristic bands include:
Aromatic C-H stretching: Weak to medium bands observed above 3000 cm⁻¹. docbrown.info
Aldehyde C-H stretching: Two distinct, often weak, bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orglibretexts.org
Aromatic C=C stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region. docbrown.info
C-O-C stretching: Strong bands associated with the cyclopropoxy ether linkage, typically found in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.
C-Br stretching: A weak to medium band in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info
Raman spectroscopy complements IR by providing strong signals for non-polar bonds. The aromatic ring vibrations and the C=C bonds would be expected to show strong Raman scattering.
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Weak-Medium |
| Aldehyde C-H stretch | ~2850, ~2750 | ~2850, ~2750 | Weak |
| Carbonyl (C=O) stretch | ~1700 | ~1700 | Strong (IR), Medium (Raman) |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-O-C asymmetric stretch | 1200 - 1250 | - | Strong |
| C-O-C symmetric stretch | 1000 - 1050 | 1000 - 1050 | Medium |
| C-Br stretch | 500 - 600 | 500 - 600 | Medium |
Analysis of Hydrogen Bonding and Solvent Effects on Spectra
While this compound cannot act as a hydrogen bond donor, its carbonyl oxygen and ether oxygen can act as hydrogen bond acceptors. When dissolved in hydrogen-bonding solvents (e.g., alcohols), intermolecular hydrogen bonding can occur. nih.govacs.org This interaction typically causes a shift of the C=O stretching frequency to a lower wavenumber (a "red shift") in the IR spectrum. The magnitude of this shift can provide information about the strength of the hydrogen bond. nih.gov
Solvent polarity can also influence vibrational frequencies. dtic.mil Increasing solvent polarity generally leads to a slight red shift of the C=O band due to dipole-dipole interactions that stabilize the more polar ground state of the carbonyl group. dtic.mil Studying the vibrational spectra in a range of solvents with varying polarity and hydrogen-bonding capabilities can thus offer insights into the solute-solvent interactions and the electronic nature of the carbonyl group. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, mass spectrometry provides crucial information regarding its elemental composition and the connectivity of its atoms through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is pivotal in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₁₀H₉BrO₂, the theoretical exact mass can be calculated.
The presence of bromine is a key diagnostic feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z ([M+H]⁺) | Isotope |
| [C₁₀H₁₀⁷⁹BrO₂]⁺ | 240.9859 | ⁷⁹Br |
| [C₁₀H₁₀⁸¹BrO₂]⁺ | 242.9838 | ⁸¹Br |
This table presents theoretically calculated values for the protonated molecule.
The precise mass measurement from HRMS allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric compounds.
Fragmentation Pattern Analysis for Structural Information
Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing a unique fingerprint that helps in structural elucidation. The fragmentation pattern of this compound would be influenced by the benzaldehyde (B42025) core, the bromo substituent, and the cyclopropoxy group.
The fragmentation of aromatic aldehydes often involves the loss of the formyl radical (•CHO, 29 Da) or a hydrogen atom (H•, 1 Da). chegg.commiamioh.edu The presence of the ether linkage and the bromine atom introduces additional fragmentation pathways.
Key Predicted Fragmentation Pathways:
Loss of H•: The molecular ion can lose a hydrogen atom, primarily from the aldehyde group, to form a stable acylium ion (M-1). miamioh.edu
Loss of •CHO: Cleavage of the C-C bond between the benzene ring and the carbonyl group can lead to the loss of a formyl radical (M-29). miamioh.edu
Loss of Cyclopropyl Group: The cyclopropoxy group can be lost as a cyclopropoxy radical (•OC₃H₅, 57 Da) or through rearrangements.
Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da).
Benzoyl Cation Series: The formation of the benzoyl cation (m/z 105) and its subsequent fragmentation to the phenyl cation (m/z 77) by loss of CO is a common pathway for benzaldehydes. docbrown.info However, the substituents on the ring will modify these fragments.
Table 2: Predicted Key Mass Fragments of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |
| 241/243 | [C₁₀H₉BrO₂]⁺• | - |
| 240/242 | [C₁₀H₈BrO₂]⁺ | H• |
| 212/214 | [C₉H₆BrO]⁺ | •CHO |
| 183 | [C₇H₄BrO]⁺ | C₃H₅O• |
| 161 | [C₁₀H₉O₂]⁺ | •Br |
| 77 | [C₆H₅]⁺ | C₄H₄BrO₂ |
This table outlines plausible fragmentation patterns based on the principles of mass spectrometry for related structures.
X-ray Crystallography for Solid-State Structural Determination
Determination of Molecular Conformation and Stereochemistry
The crystal structure would reveal the planarity of the benzaldehyde moiety and the orientation of the cyclopropoxy group relative to the aromatic ring. The aldehyde group and the benzene ring are expected to be nearly coplanar to maximize conjugation. The orientation of the cyclopropoxy group will be influenced by steric hindrance from the adjacent bromine atom. The inherent chirality of any resulting packed structure could also be determined.
Computational Chemistry and Quantum Chemical Studies of 2 Bromo 3 Cyclopropoxybenzaldehyde and Its Derivatives
Investigation of Reactive Properties
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for a detailed investigation of this, pinpointing the most probable sites for electrophilic and nucleophilic attack, and mapping the energetic landscape of potential reaction pathways.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are a concept within Density Functional Theory (DFT) that describe the change in electron density at a given point in a molecule as the total number of electrons changes. wikipedia.org They are powerful tools for predicting the regioselectivity of chemical reactions. The Fukui function, denoted as f(r), helps in identifying the most reactive sites for nucleophilic and electrophilic attacks. wikipedia.orgnumberanalytics.com
For an electrophilic attack (where the molecule donates electrons), the relevant Fukui function, f⁻(r), is approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com Conversely, for a nucleophilic attack (where the molecule accepts electrons), the f⁺(r) function, approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO), is used. wikipedia.orgscm.com By calculating these functions for 2-Bromo-3-cyclopropoxybenzaldehyde, one could predict the most susceptible atomic sites for various reactions.
Local reactivity descriptors, such as local softness and the dual descriptor, are derived from Fukui functions and provide a more nuanced view of reactivity. scm.com The local softness, for instance, is the product of the condensed Fukui function (the Fukui function condensed to a single atom) and the global softness of the entire molecule. scm.com
For this compound, we would expect the following:
The oxygen atom of the aldehyde group, being highly electronegative, would likely be a primary site for protonation and electrophilic attack.
The aromatic ring, influenced by the electron-withdrawing bromo group and the electron-donating cyclopropoxy group, will have specific carbons that are more activated or deactivated towards electrophilic substitution. libretexts.orglibretexts.org The interplay of the inductive and resonance effects of these substituents determines the precise locations of enhanced reactivity. msu.edu
The carbon atom of the aldehyde group is a key electrophilic site, susceptible to nucleophilic attack.
Below is a hypothetical data table illustrating the kind of results a Fukui function analysis on this compound might yield. The values are for illustrative purposes and represent condensed Fukui functions for selected atoms.
| Atom/Region | Hypothetical f⁻(r) (for electrophilic attack) | Hypothetical f⁺(r) (for nucleophilic attack) | Predicted Reactivity |
| Aldehyde Oxygen | High | Low | Prone to electrophilic attack (e.g., protonation). |
| Aldehyde Carbon | Low | High | Prone to nucleophilic attack. |
| Aromatic Ring (ortho to CHO) | Moderate | Moderate | Reactivity influenced by both the aldehyde and cyclopropoxy groups. |
| Aromatic Ring (para to CHO) | Moderate-High | Low | Potentially activated towards electrophilic substitution due to the directing effects of the cyclopropoxy group. |
| Bromine Atom | Low | Low | Generally acts as a deactivating group through induction. |
| Cyclopropoxy Oxygen | Moderate | Low | The oxygen atom's lone pairs can participate in resonance, influencing the ring's reactivity. |
Reaction Pathway Modeling and Activation Energy Calculations
Computational chemistry allows for the modeling of reaction pathways, providing a step-by-step visualization of how reactants are converted into products. researchgate.net This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants. This energy difference is the activation energy (Ea), a critical parameter that determines the rate of a chemical reaction. quora.com
For this compound, several reaction types could be modeled:
Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. Modeling would involve approaching a nucleophile to the aldehyde carbon, forming a tetrahedral intermediate. The activation energy for this step could be calculated to predict its feasibility with different nucleophiles.
Electrophilic aromatic substitution: Reactions such as nitration or halogenation on the benzene (B151609) ring could be modeled. The calculations would help determine which position on the ring (ortho, meta, or para to the existing substituents) is most favorable for substitution by comparing the activation energies for each pathway. The directing effects of the bromo and cyclopropoxy groups would be computationally quantified. msu.edu
Oxidation of the aldehyde: The conversion of the aldehyde to a carboxylic acid can also be studied. researchgate.net The mechanism and the associated energy barriers can be elucidated through computational modeling.
A hypothetical table of calculated activation energies for a reaction, such as the addition of a generic nucleophile, is presented below.
| Reaction Pathway | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| Nucleophilic attack on the aldehyde carbon | 15 | High |
| Electrophilic substitution at C4 (para to aldehyde) | 25 | Moderate |
| Electrophilic substitution at C6 (ortho to aldehyde) | 28 | Lower |
Future Directions and Emerging Research Avenues for 2 Bromo 3 Cyclopropoxybenzaldehyde Chemistry
Development of Novel and Sustainable Catalytic Systems for Transformations
The future of chemical synthesis involving 2-Bromo-3-cyclopropoxybenzaldehyde will heavily rely on the development of innovative and sustainable catalytic systems. The presence of both a bromine atom and an aldehyde group offers two key sites for catalytic transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound is a promising area of research. Future work will likely focus on developing more efficient and sustainable palladium catalysts. This includes the design of ligands that can promote high turnover numbers and turnover frequencies, allowing for lower catalyst loadings and milder reaction conditions. The use of palladium nanoparticles and supported catalysts is also an emerging trend, aiming to facilitate catalyst recovery and reuse, thereby reducing costs and environmental impact.
Beyond palladium, research into alternative, more earth-abundant, and less toxic metal catalysts such as copper, nickel, and iron for cross-coupling reactions of this compound is expected to grow. These catalysts could offer different reactivity and selectivity profiles, expanding the synthetic utility of this building block.
Furthermore, the development of catalytic systems for the selective transformation of the aldehyde group is another important frontier. This includes the design of catalysts for enantioselective additions to the aldehyde, providing access to chiral alcohols that are valuable intermediates in pharmaceutical synthesis. Photocatalysis and electrocatalysis are also emerging as powerful tools for organic synthesis, and their application to the transformations of this compound could lead to novel and more sustainable synthetic routes.
| Catalyst Type | Potential Transformation | Advantages |
| Advanced Palladium Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | High efficiency, broad substrate scope |
| Earth-Abundant Metal Catalysts (Cu, Ni, Fe) | Cross-coupling reactions | Lower cost, reduced toxicity |
| Chiral Lewis/Brønsted Acids | Enantioselective nucleophilic additions to the aldehyde | Access to chiral building blocks |
| Photocatalysts/Electrocatalysts | Redox-neutral transformations, novel bond formations | Mild conditions, sustainable energy sources |
Exploration of New Synthetic Applications and Complex Molecular Architectures
The unique structural features of this compound make it an ideal starting material for the synthesis of a wide range of complex and biologically active molecules. Its application in the synthesis of novel heterocyclic compounds is a particularly promising area of research.
The combination of the ortho-bromo and aldehyde functionalities allows for tandem or cascade reactions to construct fused ring systems. For instance, a cross-coupling reaction at the bromine position followed by an intramolecular condensation or cyclization involving the aldehyde group can lead to the rapid assembly of complex polycyclic structures.
The cyclopropoxy group itself can participate in interesting transformations. The strain in the three-membered ring can be harnessed in ring-opening reactions to introduce new functional groups or to construct larger rings. This unique reactivity, combined with the other functional groups present in the molecule, provides a powerful platform for diversity-oriented synthesis.
Future research will likely focus on the application of this compound in the total synthesis of natural products and the development of new drug candidates. Its potential as a key fragment in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other medicinally relevant scaffolds is an active area of investigation.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of this compound chemistry with modern synthesis technologies such as flow chemistry and automated synthesis is poised to revolutionize the way its derivatives are prepared. youtube.com Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. acs.org
The synthesis of this compound itself, which involves a potentially hazardous bromination step, could be made safer and more efficient using a flow reactor. Furthermore, subsequent transformations of this building block, such as cross-coupling reactions, can be performed in a continuous fashion, allowing for rapid reaction optimization and scale-up. acs.org Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound for high-throughput screening in drug discovery programs. nus.edu.sg
The combination of flow chemistry with in-line analytical techniques, such as NMR and mass spectrometry, will enable real-time reaction monitoring and optimization. youtube.com This will lead to the development of more robust and efficient synthetic processes for the preparation of complex molecules derived from this compound.
| Technology | Application to this compound Chemistry | Key Benefits |
| Flow Chemistry | Synthesis and transformations of the building block | Enhanced safety, improved efficiency, scalability |
| Automated Synthesis | Library synthesis for high-throughput screening | Rapid generation of diverse derivatives |
| In-line Analytics (NMR, MS) | Real-time reaction monitoring and optimization | Faster process development, improved yields |
Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetic Studies
A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the development of more efficient and selective synthetic methods. Advanced analytical techniques, such as in situ spectroscopy and kinetic studies, will play a key role in unraveling these mechanisms.
For palladium-catalyzed cross-coupling reactions, in situ techniques like ReactIR and NMR spectroscopy can be used to identify and characterize reaction intermediates, including the active catalytic species. researchgate.netwildlife-biodiversity.comuvic.ca This information is invaluable for understanding the catalytic cycle and for designing more effective catalysts. Kinetic studies can provide quantitative data on reaction rates and the influence of various reaction parameters, further aiding in the optimization of reaction conditions. researchgate.net
Computational modeling, such as density functional theory (DFT) calculations, can be used in conjunction with experimental studies to provide a detailed picture of the reaction pathways and transition states. nih.gov This combined experimental and theoretical approach will lead to a more complete understanding of the factors that control the reactivity and selectivity of this compound in various chemical transformations.
Design of Next-Generation Cyclopropoxy-Substituted Building Blocks
The success of this compound as a building block will inspire the design and synthesis of a new generation of cyclopropoxy-substituted aromatic compounds with enhanced properties and functionalities. csmres.co.uklifechemicals.com By strategically modifying the substitution pattern on the aromatic ring and introducing additional functional groups, it is possible to create novel building blocks with tailored reactivity and biological activity. whiterose.ac.ukenamine.netnih.gov
For example, the introduction of other halogens, such as iodine or chlorine, could offer different reactivity in cross-coupling reactions. The incorporation of other functional groups, such as amines, carboxylic acids, or boronic esters, would further expand the synthetic utility of these building blocks. csmres.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
